molecular formula C27H25ClN4O2S B2552810 5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-58-8

5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2552810
CAS No.: 887220-58-8
M. Wt: 505.03
InChI Key: CWTFIJDYWUURRX-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core with two key substituents:

  • A 4-benzylpiperidin-1-yl group linked to a 4-chlorophenyl moiety at position 4.
  • A furan-2-yl group at position 2.

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(4-chlorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O2S/c28-21-10-8-20(9-11-21)23(31-14-12-19(13-15-31)17-18-5-2-1-3-6-18)24-26(33)32-27(35-24)29-25(30-32)22-7-4-16-34-22/h1-11,16,19,23,33H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTFIJDYWUURRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, highlighting its cytotoxic effects against cancer cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C23H24ClN5O1S\text{C}_{23}\text{H}_{24}\text{Cl}\text{N}_5\text{O}_1\text{S}

This structure features a thiazole ring fused with a triazole moiety, which is known to enhance biological activity through interactions with various biological targets.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : Compounds with similar structural features showed IC50 values ranging from 0.28 µg/mL to 2.32 µg/mL against MCF-7 cells, indicating potent anticancer activity .
CompoundCell LineIC50 (µg/mL)
4eMCF-70.28
4iMCF-72.32

The mechanism of action involves induction of cell cycle arrest at the G2/M phase and increased apoptosis through elevated levels of pro-apoptotic factors like Bax and caspase 9 .

Neuropharmacological Effects

The benzylpiperidine moiety suggests potential interactions with neurotransmitter receptors. Similar compounds have been studied for their ability to selectively antagonize muscarinic receptors, particularly M4, which is involved in cognitive functions and could be targeted for treating neurodegenerative diseases .

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Cytotoxicity Studies : A series of thiazole derivatives were synthesized and evaluated for their cytotoxicity against HepG2 (liver cancer) and MCF-7 cells. The results demonstrated that modifications in the piperidine moiety significantly enhanced the anticancer activity .
  • Mechanistic Insights : Investigations into the apoptotic pathways revealed that treatment with these compounds led to an increase in reactive oxygen species (ROS), contributing to mitochondrial dysfunction and subsequent cell death .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including those related to the compound , exhibit significant antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, demonstrating varying degrees of effectiveness. The structural motifs present in thiazoles are believed to contribute to their bioactivity, making them candidates for the development of new antimicrobial agents .

Neurological Disorders

Compounds similar to 5-((4-benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been explored as potential treatments for neurological diseases. Specifically, derivatives that interact with muscarinic receptors show promise in treating conditions such as Alzheimer's disease and schizophrenia. The modulation of neurotransmitter systems through these compounds may provide therapeutic benefits .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that typically include the formation of thiazole and triazole rings. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. For instance, the synthesis process often utilizes starting materials with specific functional groups that facilitate the formation of the desired heterocycles .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the benzyl and piperidine moieties can significantly influence biological activity. Studies have shown that modifications to these groups can enhance potency and selectivity against specific targets in microbial or neurological pathways .

Antimicrobial Screening

A study focusing on a series of thiazole derivatives found that certain modifications led to enhanced antibacterial activity against Gram-positive bacteria. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a mechanism of action .

Neurological Applications

In preclinical trials, related compounds targeting muscarinic receptors demonstrated improved cognitive function in animal models of Alzheimer's disease. These findings suggest that similar derivatives could be effective in human applications, warranting further clinical investigation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with two analogs from the evidence, focusing on structural variations, physicochemical properties, and inferred pharmacological implications.

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound Compound (Compound 18)
Core Structure Thiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol Imidazo[1,2-b][1,2,4]triazol-6-one
Position 5 Substituent (4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl 4-(3-Chlorophenyl)piperazin-1-ylmethyl 4-Methoxybenzylidene
Position 2 Substituent Furan-2-yl Methyl 2-Chlorophenyl
Molecular Formula Not explicitly provided (estimated: ~C₂₈H₂₇ClN₄O₂S) C₂₈H₃₂ClN₅O₃S C₂₅H₁₈ClN₃O₂
Molecular Weight ~525–550 g/mol (estimated) 553.5 g/mol 427.5 g/mol
Key Features - Piperidine backbone
- 4-Chlorophenyl
- Furan heterocycle
- Piperazine backbone
- 3-Chlorophenyl
- Ethoxy/methoxy groups
- Imidazo-triazepine core
- Benzylidene group
- 2-Chlorophenyl

Structural Implications

The imidazo-triazol core () introduces a fused imidazole ring, possibly enhancing aromatic interactions with biological targets.

Substituent Effects: Piperidine vs. Piperazine: The Target’s benzylpiperidine group (vs. ’s piperazine) may reduce basicity, impacting solubility and membrane permeability . Chlorophenyl Position: The 4-chloro substituent (Target) vs. Furan vs. Methoxy/Ethoxy Groups: The Target’s furan (electron-rich) may increase metabolic susceptibility compared to ’s methoxy/ethoxy groups (more stable under oxidative conditions) .

Molecular Weight and Lipophilicity :

  • The Target and compounds (>500 g/mol) may face challenges in bioavailability due to high molecular weight, whereas ’s lower MW (427.5 g/mol) suggests better absorption .

Pharmacological Considerations (Inferred)

  • Target Compound: The 4-chlorophenyl and benzylpiperidine groups suggest affinity for CNS targets (e.g., sigma receptors or monoamine transporters).
  • Compound : The 3-chlorophenyl and ethoxy/methoxy groups may enhance selectivity for serotonin or dopamine receptors .
  • Compound : The benzylidene and 2-chlorophenyl groups could confer activity against kinases or inflammatory enzymes .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with cyclization to form the thiazolo[3,2-b][1,2,4]triazole core, followed by functionalization of the piperidine and chlorophenyl groups. Critical steps include:

  • Cyclization : Use of thiourea derivatives or thioamides with hydrazine under reflux in ethanol or acetonitrile .
  • Coupling reactions : Activation of intermediates with reagents like POCl₃ or SOCl₂ for amide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, chloroform) and catalysts (e.g., triethylamine) improve reaction efficiency . Yields are sensitive to temperature control (60–100°C) and pH adjustments to minimize side reactions.

Q. How is the compound structurally characterized, and which spectroscopic methods are most reliable?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazole-triazole fusion and substitution patterns on the benzylpiperidine moiety .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways .
  • X-ray crystallography : Resolves stereochemistry of the chlorophenyl and furyl substituents, critical for understanding bioactive conformations .

Q. What preliminary biological activities have been reported for this compound?

Initial studies suggest interactions with enzymes/receptors involved in inflammation and cancer, such as:

  • Enzyme inhibition : IC₅₀ values against kinases (e.g., EGFR) or proteases via biochemical assays .
  • Antimicrobial activity : MIC testing against Gram-positive bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) show dose-dependent effects .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final coupling step?

Contradictions in yield data (30–70%) may arise from:

  • Steric hindrance : Bulkier substituents (e.g., 4-chlorophenyl) reduce reactivity; microwave-assisted synthesis (50–80°C, 15–30 min) enhances efficiency .
  • Purification challenges : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) improves purity .
  • Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts (e.g., DMAP) may accelerate sluggish steps .

Q. How do structural modifications to the piperidine or furan moieties alter bioactivity?

Comparative analysis reveals:

Modification Impact on Activity Evidence
Benzyl → Benzoyl (piperidine)Reduced kinase inhibition (ΔIC₅₀ = 2.5-fold)
Furan → ThiopheneEnhanced antimicrobial potency (MIC ↓ 50%)
Chlorophenyl → MethoxyImproved solubility but lower cytotoxicity
Structure-activity relationships (SAR) should guide rational design, prioritizing substitutions that balance lipophilicity and hydrogen-bonding capacity.

Q. What strategies resolve contradictions in reported mechanism-of-action data?

Discrepancies in target identification (e.g., kinase vs. GPCR binding) require:

  • Competitive binding assays : Use fluorescent probes (e.g., Hoechst 33258) to quantify displacement in receptor-binding studies .
  • Molecular docking : Simulate interactions with homology models of suspected targets (e.g., COX-2, PI3K) to prioritize experimental validation .
  • Proteomics : SILAC-based profiling of treated cells identifies differentially expressed proteins .

Q. How can degradation pathways be analyzed to improve compound stability?

Methodological approaches include:

  • Forced degradation studies : Expose the compound to heat (40–80°C), UV light, or oxidative conditions (H₂O₂), then monitor via HPLC-MS .
  • Kinetic stability assays : Measure half-life in simulated physiological buffers (pH 7.4, 37°C) .
  • Excipient screening : Co-formulation with cyclodextrins or lipids reduces aggregation in aqueous media .

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